molecular formula C24H23ClN2O2S B11546624 3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide

3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide

Cat. No.: B11546624
M. Wt: 439.0 g/mol
InChI Key: NBDKPQNYHYUEGG-WGOQTCKBSA-N
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Description

3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by its unique chemical structure. This compound features a combination of chlorophenyl, sulfanyl, methoxyphenyl, and propanehydrazide groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-chlorophenyl sulfanyl and 4-methylphenyl methoxy derivatives. These intermediates are then subjected to condensation reactions with propanehydrazide under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl and sulfonamide groups.

    4-Chlorobenzoic acid derivatives: Contains the chlorophenyl group and similar structural motifs.

Uniqueness

3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C24H23ClN2O2S

Molecular Weight

439.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide

InChI

InChI=1S/C24H23ClN2O2S/c1-18-2-4-20(5-3-18)17-29-22-10-6-19(7-11-22)16-26-27-24(28)14-15-30-23-12-8-21(25)9-13-23/h2-13,16H,14-15,17H2,1H3,(H,27,28)/b26-16+

InChI Key

NBDKPQNYHYUEGG-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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